molecular formula C13H15N3O2 B2966405 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1500513-55-2

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No. B2966405
CAS RN: 1500513-55-2
M. Wt: 245.282
InChI Key: PHBRFBNKYAQDFL-UHFFFAOYSA-N
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Description

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a biochemical used for proteomics research . It has a molecular formula of C13H15N3O2 and a molecular weight of 245.28 .


Synthesis Analysis

Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed . These methods afford intermediates and target compounds in high yields without requiring additional purification . The synthesis of this compound resulted in a yield of 95% .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a 1,3,7-triazaspiro[4.4]nonane-2,4-dione core . The 1H NMR spectrum of the compound shows various peaks corresponding to the different types of protons present in the molecule .


Chemical Reactions Analysis

The compound is part of a class of compounds that have shown promising applications as antiproliferative, cytotoxic, anticancer agents, and inhibitors of the protein arginine deiminase . Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .


Physical And Chemical Properties Analysis

This compound is a pale-brown powder . It has a melting point of 95–97°C . The compound’s 1H NMR spectrum shows various peaks corresponding to the different types of protons present in the molecule .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has explored the synthesis and CLOGP correlation of imidooxy anticonvulsants related to 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, highlighting its potential in anticonvulsant activity. Studies have employed structure-activity analyses, such as the Topliss structure activity and Craig plot analytical approaches, to evaluate its effectiveness. X-ray crystal analysis compared active and inactive analogs, indicating the significance of substituent variation on anticonvulsant properties (Farrar et al., 1993).

Antimicrobial Activity

Efficient methods for synthesizing this compound derivatives have been developed, leading to compounds with notable antimicrobial activity. This demonstrates the compound's potential in creating antimicrobial agents (Krolenko et al., 2015).

Structure-Property Relationship

The structure-property relationship of this compound derivatives was studied to understand their potential as anticonvulsant agents. Research includes experimental and theoretical analysis, providing insights into the effects of substituents on absorption spectra and lipophilicities, aiding in the development of new anticonvulsant medications (Lazić et al., 2017).

Detoxification Applications

N-Halamine-coated cotton utilizing a derivative of this compound was researched for its antimicrobial and detoxification properties. This innovative approach indicates its utility in creating protective surfaces that can actively inhibit microbial growth and detoxify harmful substances (Ren et al., 2009).

Corrosion Inhibition

Studies have investigated the potential of this compound derivatives as corrosion inhibitors. This research outlines how these compounds can protect metals in corrosive environments, indicating their application in industrial maintenance and preservation (Chafiq et al., 2020).

Future Directions

Despite a wide range of practical applications for spiro hydantoin derivatives, 1,3,7-triazaspiro[4.4]nonane-2,4-diones with unsubstituted carbon atoms of the pyrrolidine ring have previously received virtually no attention . Future research could focus on exploring these derivatives further. The need to use high pressure and preparative HPLC in preparing these compounds attests to the complexity of the described techniques , suggesting that the development of simpler synthesis methods could be a valuable area of future research.

properties

IUPAC Name

3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-11-13(6-7-14-9-13)15-12(18)16(11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBRFBNKYAQDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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